![molecular formula C17H15Cl2N3O B2437013 2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide CAS No. 338410-89-2](/img/structure/B2437013.png)
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide
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Overview
Description
2,4-Dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide (DCMB) is a synthetic compound used in a variety of applications, including agricultural and industrial processes. DCMB is a chlorinated compound, which means it can be used to control pests, weeds, and other organisms. DCMB has been studied extensively in recent years and has been found to have a variety of effects on different organisms.
Scientific Research Applications
- Imidazole derivatives, including the compound , have shown promising antimicrobial properties. Researchers have evaluated their effectiveness against bacteria (both Gram-positive and Gram-negative) and fungi . Investigating the specific antibacterial and antifungal mechanisms of this compound could lead to novel therapeutic agents.
- A study synthesized a related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide , and assessed its anti-tubercular activity against Mycobacterium tuberculosis strains. This suggests that compounds with similar imidazole moieties might be explored further for tuberculosis treatment .
- The compound could find applications as a catalyst in the preparation of hybrid olefin metathesis catalysts. These catalysts are immobilized on molecular sieves and exhibit increased catalytic activity .
- Researchers have used imidazole-containing compounds as catalysts in the synthesis of divergent dendrimers. These dendrimers have applications in materials science, drug delivery, and other fields .
- Imidazole derivatives have been employed in ring-closure metathesis reactions. Investigating their role in RCM could lead to new synthetic methodologies and functional molecules .
- While not directly studied for this compound, imidazole derivatives have been explored for various other activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further research could uncover additional applications .
Antimicrobial Activity
Anti-Tubercular Potential
Olefin Metathesis Catalysts
Divergent Dendrimer Synthesis
Ring-Closure Metathesis (RCM)
Other Potential Applications
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact easily with the biopolymers of the living system . This interaction can lead to various biological effects, depending on the specific targets involved.
Biochemical Pathways
It is known that benzimidazole derivatives can affect a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
It is known that benzimidazole derivatives can have a wide range of biological effects, depending on the specific targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally considered to be air stable .
properties
IUPAC Name |
2,4-dichloro-N-[1-(6-methyl-1H-benzimidazol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c1-9-3-6-14-15(7-9)22-16(21-14)10(2)20-17(23)12-5-4-11(18)8-13(12)19/h3-8,10H,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLKMRJULPEDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide |
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